Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
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Overview
Description
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multiple steps One common method includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole coreThe final step involves esterification to introduce the dimethyl dicarboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties. The compound can also interact with various enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Benzimidazole-2-thione: Known for its antimicrobial and antifungal activities.
Uniqueness
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
885722-16-7 |
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Molecular Formula |
C34H29N3O4S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
dimethyl 1,3-dibenzyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C34H29N3O4S/c1-40-31(38)29-30(32(39)41-2)42-33(35-26-18-10-5-11-19-26)34(29)36(22-24-14-6-3-7-15-24)27-20-12-13-21-28(27)37(34)23-25-16-8-4-9-17-25/h3-21H,22-23H2,1-2H3 |
InChI Key |
UIMISNZTBYXYLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=NC2=CC=CC=C2)C13N(C4=CC=CC=C4N3CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)OC |
Origin of Product |
United States |
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